4-(but-2-yn-1-yl)-2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
4-(but-2-yn-1-yl)-2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a benzothiadiazine trione derivative characterized by a bicyclic core structure fused with a 1,2,4-thiadiazine ring. Key substituents include:
- 5-Chloro-2-methylphenyl group at position 2: The chlorine atom at the para position and methyl group at the ortho position on the phenyl ring may enhance lipophilicity and steric bulk, influencing receptor interactions.
Benzothiadiazine triones are historically associated with diuretic and antihypertensive activities (e.g., thiazide derivatives). However, the pharmacological profile of this specific compound remains unconfirmed in publicly available literature. Structural analogs suggest that substituent variations critically modulate solubility, bioavailability, and target selectivity.
Properties
IUPAC Name |
4-but-2-ynyl-2-(5-chloro-2-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3S/c1-3-4-11-20-15-7-5-6-8-17(15)25(23,24)21(18(20)22)16-12-14(19)10-9-13(16)2/h5-10,12H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROALJBDAVFZDJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzothiadiazine core : This heterocyclic structure contributes to its biological activity.
- Substituents : The presence of a but-2-yn-1-yl group and a 5-chloro-2-methylphenyl moiety influences its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of benzothiadiazines exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable study demonstrated that compounds with similar structures could effectively target specific cancer cell lines, leading to significant reductions in cell viability. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. In vitro studies have assessed its effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound exhibits moderate to strong antibacterial activity compared to conventional antibiotics.
Neuroprotective Effects
Emerging research suggests that benzothiadiazine derivatives may possess neuroprotective properties. These compounds are being investigated for their ability to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Moderate antibacterial activity | |
| Neuroprotective | Reduction of oxidative stress in neurons |
Detailed Research Findings
- Anticancer Mechanism : A study on similar benzothiadiazine derivatives revealed that they induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a potential pathway for therapeutic intervention in cancer treatment.
- Antimicrobial Efficacy : The compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth. The results were comparable to established antibiotics, indicating its potential as a new antimicrobial agent.
- Neuroprotective Studies : Research involving neuronal cell lines treated with the compound showed decreased levels of reactive oxygen species (ROS) and improved cell viability under stress conditions. This highlights the compound's potential role in protecting against neurodegeneration.
Scientific Research Applications
The compound 4-(but-2-yn-1-yl)-2-(5-chloro-2-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications in medicinal chemistry, materials science, and environmental studies, providing a comprehensive overview of current research findings and case studies.
Physical Properties
The compound is characterized by a complex molecular structure that contributes to its reactivity and interaction with biological systems. Its purity is typically around 95%, making it suitable for various experimental applications.
Medicinal Chemistry
The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of benzothiadiazine can interact with cellular pathways involved in tumor growth:
- Cytotoxic Activity : Research indicates that modifications at specific positions on the benzothiadiazine ring can enhance cytotoxic activity against certain cancer cell lines. For instance, analogs with chloro and nitro substitutions demonstrated significant antiproliferative effects .
Case Study:
A study published in Nature explored the efficacy of benzothiadiazine derivatives against small cell lung cancer (SCLC). The most effective analog exhibited an EC50 value of 127 nM, indicating potent anti-cancer activity .
Materials Science
The compound's unique properties make it a candidate for developing advanced materials. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology.
Case Study:
Research highlighted the synthesis of metal complexes with benzothiadiazine derivatives, which showed enhanced catalytic activity in organic reactions. This application is particularly relevant in green chemistry, where efficient catalysts are needed to minimize waste .
Environmental Studies
Benzothiadiazine compounds have been studied for their potential use in environmental remediation. Their ability to bind to pollutants can facilitate the removal of heavy metals from contaminated water sources.
Case Study:
A study examined the adsorption capacity of benzothiadiazine derivatives for heavy metals like lead and cadmium in aqueous solutions. Results indicated that these compounds could effectively reduce metal concentrations, suggesting their utility in water purification systems .
Summary of Research Findings
Comparison with Similar Compounds
Target Compound vs. 4-[(2-Chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1λ⁶,2,4-benzothiadiazine-1,1,3(2H,4H)-trione (K261-2248)
Structural Impact :
- The 5-chloro-2-methylphenyl substituent in the target introduces a polarizable chlorine atom and steric bulk at the ortho position, whereas K261-2248’s 3,4-dimethylphenyl group provides electron-donating methyl groups, altering electronic interactions with biological targets.
Comparison with Pyrrol-2-one Derivatives (e.g., Compound)
The compound 4-(4-butoxybenzoyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one represents a distinct structural class (pyrrol-2-one core) but shares some substituent motifs:
Functional Differences :
- The pyrrol-2-one core in ’s compound is structurally unrelated to benzothiadiazine triones, implying divergent pharmacological mechanisms.
- Both compounds incorporate chlorinated phenyl groups, but positional differences (5-chloro-2-methyl vs. 3-chloro) may lead to distinct electronic and steric effects.
Hypothetical Property Analysis Based on Structural Analogues
Pharmacological Outlook :
- The target compound’s alkyne group may confer metabolic stability, prolonging half-life compared to K261-2247.
- Chlorine and methyl groups could enhance binding to hydrophobic pockets in target proteins, similar to thiazide diuretics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
